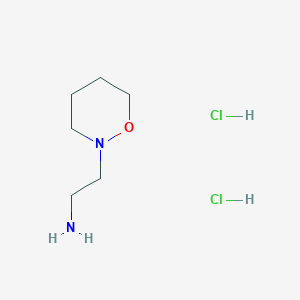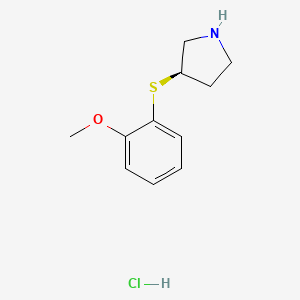
(R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride
Übersicht
Beschreibung
“®-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C12H18ClNOS and a molecular weight of 259.80 . It is used in research and is classified under heterocyclic building blocks, specifically pyrrolidines .
Molecular Structure Analysis
The molecular structure of “®-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride” is defined by its molecular formula, C12H18ClNOS . This indicates that it contains 12 carbon atoms, 18 hydrogen atoms, one nitrogen atom, one oxygen atom, one sulfur atom, and one chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride” include a molecular weight of 259.80 . Unfortunately, other specific properties like boiling point and storage conditions are not provided .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Karakus (2006) focused on the synthesis and characterization of novel organothiophosphorus compounds, demonstrating the versatility of related chemical structures in synthesizing complex molecules with potential applications in material science and catalysis (Karakus, 2006).
Crystal Structure Analysis
- Research by Al‐Refai et al. (2016) presented the crystal structure analysis of a compound with a methoxyphenyl ring, showcasing the importance of X-ray crystallography in determining molecular configurations which are crucial for understanding compound interactions at the molecular level (Al‐Refai et al., 2016).
Hybrid Ligands and Complex Formation
- Singh et al. (2003) explored the synthesis of hybrid ligands involving the pyrrolidine ring, highlighting their applications in creating complexes with metals such as palladium(II) and mercury(II), which are relevant in catalysis and materials chemistry (Singh et al., 2003).
Asymmetric Synthesis and Molecular Docking
- A study by Ayan et al. (2013) focused on the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, with a subsequent molecular docking study suggesting potential antithrombin activity. This research underscores the compound's role in developing therapeutics through structure-activity relationship (SAR) studies (Ayan et al., 2013).
Molecular Interactions and Potential Anticancer Activity
- Ambaye et al. (2004) investigated the co-administration of a compound with anticancer drugs in murine tumors, revealing insights into the synergistic effects that could enhance the efficacy of cancer treatments (Ambaye et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3R)-3-(2-methoxyphenyl)sulfanylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.ClH/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLWHIICMWHHCW-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1S[C@@H]2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride | |
CAS RN |
1417789-77-5 | |
| Record name | Pyrrolidine, 3-[(2-methoxyphenyl)thio]-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride](/img/structure/B1428218.png)
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1428219.png)
![(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1428220.png)

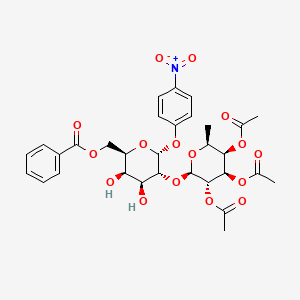
![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)
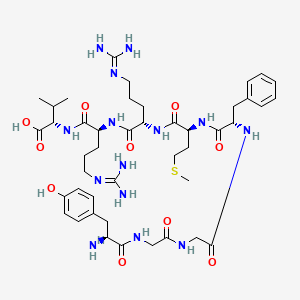
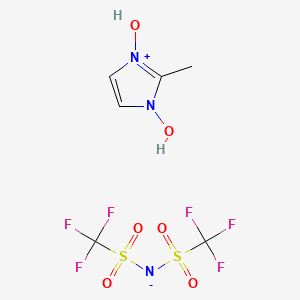

![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)
![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)
